An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Isomeric Landscape
The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. The strategic introduction of substituents, such as methoxy and trifluoromethyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet sparsely documented isomer: 3-Methoxy-2-(trifluoromethyl)pyridine .
A survey of chemical databases reveals a notable ambiguity: while CAS numbers for isomers like 2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5) and 3-Methoxy-5-(trifluoromethyl)pyridine (CAS 1211528-48-1) are well-documented, a specific CAS identifier for 3-Methoxy-2-(trifluoromethyl)pyridine is not readily found in major public repositories. This guide, therefore, aims to provide a comprehensive technical overview by proposing a logical synthetic pathway, comparing the known properties of its isomers to project those of the target compound, and discussing the broad, impactful applications of this class of molecules.
Section 1: Synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine: A Proposed Pathway
The synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine can be envisioned through a multi-step process, leveraging well-established transformations in heterocyclic chemistry. The proposed route begins with a commercially available precursor, 3-hydroxypyridine, and proceeds through key intermediates.
Rationale for the Synthetic Strategy
The core logic of this synthesis is to first establish the methoxy group at the 3-position and a suitable leaving group at the 2-position of the pyridine ring. This leaving group can then be displaced in a trifluoromethylation reaction. An alternative, and perhaps more direct, route would be the methylation of 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6), a known compound.[1][2]
Proposed Synthetic Workflow
The proposed synthesis involves three key transformations:
-
Chlorination: Selective chlorination of 3-hydroxypyridine at the C-2 position.
-
Methylation: O-methylation of the resulting 2-chloro-3-hydroxypyridine.
-
Trifluoromethylation: Introduction of the trifluoromethyl group at the C-2 position, displacing the chloro group.
Caption: Proposed synthetic workflow for 3-Methoxy-2-(trifluoromethyl)pyridine.
Detailed Experimental Protocols
This protocol is adapted from established methods for the regioselective chlorination of 3-hydroxypyridine.[3]
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Reaction Setup: To a solution of 3-hydroxypyridine in an aqueous medium, carefully adjust the pH to between 11 and 13 using an aqueous solution of sodium hydroxide.
-
Chlorination: While maintaining the temperature between 0 and 5°C, slowly add a 15% aqueous solution of sodium hypochlorite. The pH should be kept constant within the 11-13 range throughout the addition.
-
Work-up: Upon completion of the reaction, quench any excess sodium hypochlorite with sodium hydrogen sulfite. Neutralize the mixture with hydrochloric acid.
-
Isolation: The precipitated product, 2-chloro-3-hydroxypyridine, can be isolated by filtration, followed by washing with water and an appropriate organic solvent like xylene, and then dried.
This step involves a standard Williamson ether synthesis.[4]
-
Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-hydroxypyridine (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).
-
Methylation: Add iodomethane (1.05 equivalents) to the suspension. Heat the reaction mixture to 60°C and stir for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
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Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-chloro-3-methoxypyridine.
This final step utilizes a copper-catalyzed trifluoromethylation, a powerful method for forming C-CF3 bonds.[5]
-
Reagent Preparation: Prepare the trifluoromethylcopper(I) (CuCF3) reagent from a suitable precursor, such as fluoroform.
-
Reaction Setup: In an inert atmosphere glovebox, dissolve 2-chloro-3-methoxypyridine in a suitable aprotic solvent (e.g., DMF or NMP).
-
Trifluoromethylation: Add the pre-formed CuCF3 reagent to the solution. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-80°C) and monitored by GC-MS or LC-MS for completion.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification via column chromatography will be necessary to isolate the final product, 3-Methoxy-2-(trifluoromethyl)pyridine.
Section 2: Physicochemical Properties
Due to the lack of specific experimental data for 3-Methoxy-2-(trifluoromethyl)pyridine, the following table presents a comparative summary of the known properties of its isomers to provide an informed estimation.
| Property | 2-Methoxy-3-(trifluoromethyl)pyridine | 3-Methoxy-5-(trifluoromethyl)pyridine | 3-Methoxy-2-(trifluoromethyl)pyridine (Estimated) |
| CAS Number | 121643-44-5[4], 1211584-76-7[6] | 1211528-48-1[1] | Not available |
| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO | C₇H₆F₃NO |
| Molecular Weight | 177.12 g/mol [4][7] | 177.12 g/mol [1] | 177.12 g/mol |
| Appearance | Colorless to light-yellow liquid[8] | Not specified | Likely a liquid or low-melting solid |
| Boiling Point | ~170-175 °C[8] | Not specified | Expected to be in a similar range |
| Density | ~1.28-1.32 g/cm³[8] | Not specified | Expected to be in a similar range |
| Solubility | Poorly soluble in water; soluble in common organic solvents[8] | Not specified | Expected to have similar solubility |
Section 3: Applications in Drug Discovery and Agrochemicals
Trifluoromethylpyridines (TFMPs) are a class of compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a molecule.
Role as a Bioactive Scaffold
The unique electronic properties of the trifluoromethyl group, combined with the hydrogen-bonding capabilities and aromatic nature of the pyridine ring, make TFMPs versatile building blocks for bioactive compounds. They are found in a range of approved drugs and agrochemicals. For instance, derivatives of trifluoromethylpyridine are key components in herbicides and insecticides.[2] In the pharmaceutical realm, these scaffolds have been incorporated into molecules targeting a variety of diseases.
Caption: The role of the trifluoromethylpyridine scaffold in various scientific fields.
Causal Link to Biological Activity
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen. This modulation of basicity can be critical for receptor binding and pharmacokinetic properties. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes. The methoxy group, being an electron-donating group, further influences the electronic landscape of the pyridine ring, offering another point for modification or interaction with biological targets.
Section 4: Analytical Characterization
A comprehensive analysis of 3-Methoxy-2-(trifluoromethyl)pyridine would involve a suite of spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic shifts for the aromatic protons on the pyridine ring and a singlet for the methoxy protons.
-
¹³C NMR would confirm the number of unique carbon environments.
-
¹⁹F NMR would show a singlet corresponding to the CF₃ group, providing definitive evidence of its presence.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkage, C-F bonds, and the aromatic pyridine ring vibrations.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Methoxy-2-(trifluoromethyl)pyridine is not available, the safety precautions for its isomers, such as 2-Methoxy-3-(trifluoromethyl)pyridine, provide a reliable guide.[9]
-
Hazards: This class of compounds is generally considered flammable and may cause skin, eye, and respiratory irritation.[5][9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Lead Sciences. 3-Methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]
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PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]
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Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. DOI:10.1039/C5SC02983J. Available at: [Link]
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Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine. Available at: [Link]
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Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 5-METHOXY-2-(TRIFLUOROMETHYL)PYRIDINE. Available at: [Link]
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Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. DOI: 10.1021/jo401423h. Available at: [Link]
-
European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1. Available at: [Link]
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